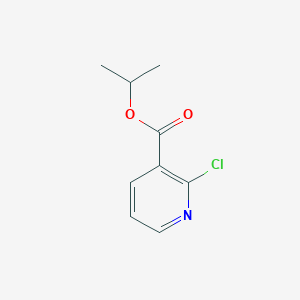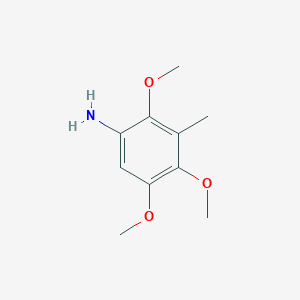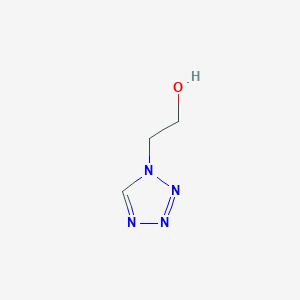![molecular formula C11H13NO4 B3379169 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid CAS No. 1522373-21-2](/img/structure/B3379169.png)
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Saponification and Bioactivity
This compound has been used in saponification reactions . Saponification is a process that involves the conversion of fat, oil, or lipid, into soap and alcohol by the action of heat in the presence of aqueous alkali . The bioactivity of the compound is also of interest, although specific details are not provided .
Preparation of Drug Delivery Systems
The compound has been used in the preparation of drug delivery systems . Drug delivery systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents .
Synthetic Wool or Wool Substitutes
It has been used in the creation of synthetic wool or wool substitutes . Synthetic wool is designed to mimic the properties of natural wool and can be a cost-effective alternative .
Tissue Scaffolding
The compound has been used in the development of tissue scaffolding . Tissue scaffolds provide a framework for the formation of new viable tissue in medical procedures .
Dipeptide Synthesis
The compound has been used as a starting material in dipeptide synthesis . Dipeptides are a type of peptide that consists of two amino acid residues .
Chiral Separation
An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 S)-TBMP)) from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir, was developed for the first time .
Safety and Hazards
The safety information available indicates that “3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid” may pose certain hazards. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as those containing a tert-butoxycarbonyl (boc) group, are often used in organic synthesis as protecting groups for amines .
Mode of Action
The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets through a nucleophilic substitution reaction .
Biochemical Pathways
Compounds with a similar structure that contain a boc group are known to be involved in the protection of amines during organic synthesis . This suggests that the compound might play a role in biochemical pathways involving amines.
Pharmacokinetics
The compound’s molecular weight (22323 g/mol) and its physical form (powder) suggest that it might have good bioavailability .
Result of Action
The compound’s potential role in the protection of amines during organic synthesis suggests that it might have an effect on the structure and function of proteins, as amines are key components of amino acids, which are the building blocks of proteins .
Action Environment
The compound’s storage temperature (room temperature) suggests that it might be stable under normal environmental conditions .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-5-4-6-12-8(7)9(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNOKBVLGGIMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B3379110.png)
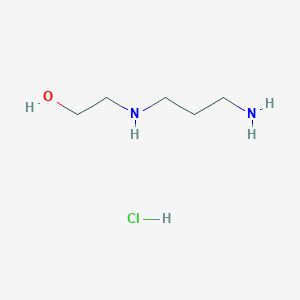
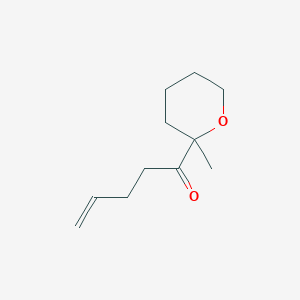


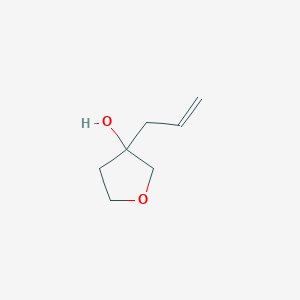
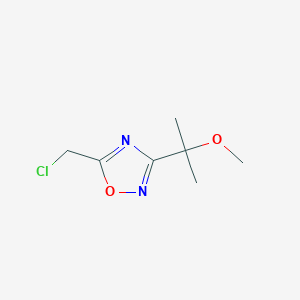
![N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B3379171.png)

